Mead acid methyl ester

angiogenesis vascular biology cartilage biology

This methyl ester derivative of Mead acid (20:3n-9) delivers unmatched analytical specificity for GC-MS quantification of essential fatty acid deficiency (EFAD) biomarkers. It is chromatographically distinct from n-6 or Δ5-unsaturated positional isomers (DGLA, sciadonic acid methyl esters), ensuring unambiguous FAME profiling. Functionally, the free acid form is not a COX substrate, making it the only eicosatrienoic probe that inhibits VEGF-A angiogenesis and SCD1 activity without confounding prostanoid signaling. Select this high-purity standard to eliminate isomer misidentification and secure reproducible data in lipidomics, anti-angiogenic screening, and metabolic research.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 2463-03-8
Cat. No. B7803781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMead acid methyl ester
CAS2463-03-8
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16-
InChIKeyAESHPAQQBZWZMS-NWFXIAEYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mead Acid Methyl Ester (CAS 2463-03-8) Compound Profile and Scientific Procurement Context


Mead acid methyl ester (methyl 5,8,11-eicosatrienoate, C21H36O2, MW 320.51) is the methyl ester derivative of Mead acid (20:3n-9), an endogenous n-9 polyunsaturated fatty acid that is synthesized de novo from oleic acid (18:1n-9) and serves as a clinical biomarker of essential fatty acid deficiency [1]. The methyl ester form is primarily employed as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification and quantification of Mead acid in biological samples following fatty acid transesterification , as well as a research tool for investigating n-9 PUFA biology. The free acid (20:3n-9) is not a substrate for cyclooxygenase, distinguishing it mechanistically from n-6 and n-3 eicosanoid precursors, and is recognized as a general lipoxygenase inhibitor .

Why Mead Acid Methyl Ester Cannot Be Substituted with Other Eicosatrienoic Acid Esters in Analytical and Functional Studies


Substitution of Mead acid methyl ester with structurally similar eicosatrienoic acid methyl esters—including dihomo-γ-linolenic acid (DGLA, 20:3n-6) methyl ester or sciadonic acid (20:3Δ5,11,14) methyl ester—is not analytically or functionally equivalent. These positional isomers exhibit distinct chromatographic retention behavior due to differences in double bond positions, which is critical for accurate GC-MS identification in fatty acid methyl ester (FAME) profiling [1]. Functionally, the free acid forms diverge substantially: 20:3n-9 is not a substrate for cyclooxygenase and does not induce platelet aggregation or thromboxane B₂ production, whereas n-6 analogs actively participate in prostanoid biosynthesis [2]. Furthermore, 20:3n-9 inhibits VEGF-A-stimulated angiogenesis dose-dependently, while 20:3n-6 does not [3]. These differences mandate compound-specific selection for both analytical standardization and mechanistic investigations.

Quantitative Differentiation Evidence for Mead Acid Methyl Ester vs. Comparator Compounds


Differential Anti-Angiogenic Activity: Mead Acid vs. Dihomo-γ-Linolenic Acid

Mead acid (20:3n-9) dose-dependently inhibits VEGF-A-stimulated angiogenesis, whereas its n-6 positional isomer dihomo-γ-linolenic acid (DGLA, 20:3n-6) shows no inhibitory effect. At 10 μmol/L, DGLA and arachidonic acid do not affect VEGF-A-stimulated angiogenesis, and in the absence of VEGF-A they actually enhance angiogenesis [1].

angiogenesis vascular biology cartilage biology

Prostacyclin Production in Endothelial Cells: Mead Acid vs. Dihomogammalinolenic Acid and EPA

In primary human umbilical vein endothelial cells, enrichment with dihomogammalinolenic acid (DHLA, 20:3n-6) decreased prostacyclin production capacity, whereas enrichment with 20:3n-9 or EPA (20:5n-3) maintained prostacyclin production comparable to control levels .

endothelial biology platelet function prostacyclin

Cyclooxygenase Substrate Specificity: Mead Acid vs. n-6 Fatty Acids

Mead acid (20:3n-9) is not a substrate for cyclooxygenase (COX) and does not induce platelet aggregation or modify thromboxane B₂ production, in contrast to arachidonic acid (20:4n-6). COX-1 oxidizes 20:3n-9 at a rate ranked third among tested C20 substrates, lower than 20:2n-6 and 20:1n-6 [1] [2].

eicosanoid biosynthesis cyclooxygenase platelet aggregation

SCD1 Inhibitory Activity: Shared Activity with DGLA but Distinct from n-3 Isomer

Both 20:3n-9 and 20:3n-6 strongly inhibit stearoyl-CoA desaturase 1 (SCD1) activity measured in liver microsomes, whereas 20:3n-3 does not produce this inhibition [1].

lipid metabolism stearoyl-CoA desaturase triacylglycerol synthesis

Analytical Chromatographic Differentiation: Distinct Retention Index for GC-MS Identification

As a fatty acid methyl ester (FAME), Mead acid methyl ester possesses a distinct linear retention index and Kovats retention index on both polar and apolar GC columns, enabling unambiguous chromatographic separation from other C20:3 FAME isomers including 20:3n-6 and 20:3n-3 [1].

analytical chemistry GC-MS FAME profiling

Biosynthetic Pathway Specificity: Endogenous n-9 Synthesis vs. Dietary n-6 Origin

Mead acid (20:3n-9) is synthesized endogenously from oleic acid (18:1n-9) via Elovl5, Fads1, and Fads2 when dietary essential fatty acids are deficient, whereas 20:3n-6 derives from dietary linoleic acid (18:2n-6) via the same enzyme system [1] [2].

essential fatty acid deficiency lipid metabolism biomarker

Recommended Procurement and Application Scenarios for Mead Acid Methyl Ester (CAS 2463-03-8)


Essential Fatty Acid Deficiency (EFAD) Biomarker Quantification

Mead acid methyl ester serves as the requisite GC-MS standard for quantifying Mead acid (20:3n-9) in plasma, tissue, or cell culture samples as a biomarker of essential fatty acid deficiency. Accumulation of 20:3n-9 occurs when linoleic acid and arachidonic acid are scarce [1], with the trienoic/tetraenoic ratio (20:3n-9/20:4n-6) providing a validated EFAD diagnostic metric. The methyl ester form is the standard preparation for FAME analysis following transesterification .

Angiogenesis Inhibition and Cartilage Biology Research

Researchers investigating the vessel-free nature of cartilage or screening for anti-angiogenic compounds should select Mead acid methyl ester (as a precursor to the free acid 20:3n-9) based on its demonstrated, dose-dependent inhibition of VEGF-A-stimulated angiogenesis in human umbilical vein endothelial cells, with inhibition exceeding that of the positive control suramin [2]. This property is not shared by DGLA (20:3n-6), which lacks anti-angiogenic activity and may even enhance angiogenesis.

SCD1 Inhibition and Triacylglycerol Metabolism Studies

For investigations of stearoyl-CoA desaturase 1 (SCD1) inhibition and hepatic triacylglycerol metabolism, Mead acid (20:3n-9) provides strong SCD1 inhibitory activity comparable to 20:3n-6, but without the confounding effects of concurrent COX-mediated prostanoid production [3]. This makes 20:3n-9 a cleaner molecular probe for isolating SCD1-dependent lipid metabolic effects.

Non-Prostanoid-Generating PUFA Control in Eicosanoid Pathway Studies

In experiments requiring a polyunsaturated fatty acid control that does not generate prostanoids via cyclooxygenase, Mead acid (20:3n-9) is the appropriate selection. Unlike arachidonic acid (20:4n-6) and DGLA (20:3n-6), 20:3n-9 is not a COX substrate and does not induce platelet aggregation or modify thromboxane B₂ production [4]. This property enables clean dissection of COX-independent lipid signaling mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mead acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.